Phthiobuzone

Antiviral HSV-2 IC50

Antiviral SAR programs and trachoma research models often lack validated positive controls with dual HSV and anti-chlamydial activity. Phthiobuzone (CAS 79512-50-8) is a bis(thiosemicarbazone) antiviral that directly inhibits viral DNA and early protein synthesis-a mechanism distinct from nucleoside analogs like acyclovir-and provides a clinically benchmarked reference standard. • HSV-2 potency: IC50 = 1.75 µg/mL; analogue benchmark for SAR optimization • Clinically validated: 53.3% overall trachoma cure rate; 94% for mild cases • Chiral racemate with defined ECD spectra-ideal for chiral method development Supplied as a high-purity reference standard with full analytical documentation.

Molecular Formula C14H15N7O2S2
Molecular Weight 377.4 g/mol
CAS No. 79512-50-8
Cat. No. B1624657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthiobuzone
CAS79512-50-8
Synonyms2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide
3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone
phthiobuzone
phtiobuzone
tai-ding-an
V-6133
Molecular FormulaC14H15N7O2S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10+
InChIKeyOPXFZJLGAZHBMA-BUOGMGTNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthiobuzone: Identity and Profile


Phthiobuzone, also known as Ftibamzone or V-6133, is a bis(thiosemicarbazone) derivative with the chemical name 2,2'-[1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,2-ethanediylidene]bis-hydrazinecarbothioamide, and is classified as an ophthalmic and topical antiviral agent [1]. Its molecular formula is C14H15N7O2S2, with a molecular weight of 377.4 g/mol . It exists as a racemate with a single chiral center and demonstrates antiviral activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), as well as anti-chlamydial activity against *Chlamydia trachomatis* [2][3].

Phthiobuzone: Generic Substitution Failure


Phthiobuzone is not interchangeable with other antiviral agents like acyclovir or vidarabine due to its unique structural class and dual mechanism of action. While acyclovir is a nucleoside analog that requires viral thymidine kinase for activation, Phthiobuzone, a bis(thiosemicarbazone), directly inhibits viral DNA and early protein synthesis, a mechanism not shared by these common first-line therapies [1][2]. Furthermore, Phthiobuzone has a distinct, broader spectrum, demonstrating clinical efficacy against *Chlamydia trachomatis* in trachoma, a pathogen not targeted by acyclovir [3]. Quantitative in vitro comparisons show that Phthiobuzone's potency against HSV-2 (IC50 = 1.75 µg/mL) is within a comparable range to acyclovir (IC50 ~ 0.15 µg/mL), while possessing a different resistance profile, making simple potency-based substitution scientifically unsound [4]. Its clinical utility is further defined by specific second-line positioning and formulation-dependent efficacy that are not generalizable across the antiviral class.

Phthiobuzone: Differentiation Evidence


HSV-2 Potency vs. Acyclovir

Phthiobuzone demonstrates quantifiable in vitro potency against HSV-2. A direct potency comparison with acyclovir, the gold-standard anti-herpetic, reveals that Phthiobuzone has a reported IC50 of 1.75 µg/mL against HSV-2 [1]. This is within a 10-fold difference of the reported IC50 for acyclovir (approximately 0.15 µg/mL) against the same virus strain [2]. While acyclovir is more potent, the data confirms that Phthiobuzone is not an inert or negligible agent and possesses measurable antiviral activity in the same model system.

Antiviral HSV-2 IC50 Comparative Pharmacology

Trachoma Clinical Efficacy vs. Baseline

Phthiobuzone has a proven, unique clinical application against *Chlamydia trachomatis* in trachoma, an indication not shared by common anti-herpetics like acyclovir. A clinical study using a 0.1% ophthalmic suspension of Phthiobuzone administered four times daily for four weeks demonstrated differential efficacy based on disease severity. The study reported an overall basic cure rate of 53.3% [1]. More granular data showed a 94% cure rate for mild trachoma, 66.3% for moderate trachoma, and 9.5% for severe trachoma [1].

Ophthalmology Trachoma Chlamydia Clinical Efficacy

Chiral Purity and Enantiomer Analysis

Phthiobuzone is a racemate with a single chiral center, and the distinct electronic circular dichroism (ECD) behavior of its two enantiomers has been characterized [1]. Unlike many achiral or stereochemically undefined analogs, the specific ECD spectra of Phthiobuzone's enantiomers in DMSO have been experimentally determined and matched with quantum-chemical calculations, providing a definitive analytical fingerprint [1]. This level of stereochemical characterization is not available for many in-class compounds or simple analogs.

Chiral Chemistry Analytical Chemistry Quality Control Circular Dichroism

Selectivity Index vs. Thiadiazine 4f

Phthiobuzone serves as a benchmark for developing more selective anti-herpetic agents. In a study optimizing the scaffold, a novel 1,3,4-thiadiazine derivative (compound 4f) was found to be significantly more potent and selective than Phthiobuzone [1]. While Phthiobuzone's exact IC50 and CC50 are not provided in this study, the relative performance is clear: compound 4f showed an IC50 of 77.04 µg/mL against HSV-1 and 30.00 µg/mL against HSV-2, with a high CC50 of 1000.00 µg/mL, yielding high selectivity indices (SI(HSV-1)=12.98, SI(HSV-2)=33.33) [1]. This implies that Phthiobuzone has a lower selectivity index, a key differentiator for researchers seeking a more potent and less toxic alternative.

Antiviral Cytotoxicity Selectivity Index HSV-1 HSV-2

HSV-1 Potency Benchmark for Analogs

In a study evaluating phthiobuzone analogues, the parent compound's IC50 against HSV-1 was established, allowing for a direct, quantitative assessment of structural modifications [1]. Compounds 5j and 5k, featuring a 4-halogenated phenyl ring substitution, demonstrated superior potency with IC50 values of 8.56 µg/mL and 2.85 µg/mL, respectively, compared to Phthiobuzone's baseline activity [1]. This data confirms that specific, targeted modifications can enhance potency against HSV-1 by up to approximately 3-fold (in the case of compound 5k).

Antiviral HSV-1 IC50 Analogue Comparison

Second-Line Topical Antiviral Role

Phthiobuzone is clinically positioned as a second-line topical antiviral for a broad range of cutaneous viral infections, including herpes simplex, herpes zoster, varicella, and various warts [1]. This is in direct contrast to first-line agents like acyclovir and penciclovir. The recommended formulation strengths (3% cream, 0.25%-0.5% liniment) are specified for this use [1]. While quantitative efficacy data against these specific conditions is not provided in the source, the clear, tiered clinical recommendation establishes a definitive therapeutic role and distinguishes it from first-line therapies.

Dermatology HSV VZV Topical Antiviral Clinical Guidelines

Phthiobuzone: Research and Industrial Applications


Ophthalmology: Anti-Chlamydial Research

Researchers focused on trachoma or chlamydial eye infections should procure Phthiobuzone as a positive control or investigational agent. Its established clinical efficacy data, with a 53.3% overall cure rate and 94% cure rate for mild trachoma [1], provides a validated benchmark for evaluating new ophthalmic anti-chlamydial compounds.

Medicinal Chemistry: Anti-HSV Optimization

Phthiobuzone is an essential reference standard for medicinal chemistry programs targeting herpes simplex virus. It serves as the benchmark against which new synthetic derivatives are measured. Studies have shown that analogues like 5j and 5k (IC50 8.56 and 2.85 µg/mL against HSV-1) and compound 4f (SI=33.33 against HSV-2) achieve quantifiably improved potency and selectivity [2][3]. Procurement of high-purity Phthiobuzone is critical for accurate structure-activity relationship (SAR) analysis.

Analytical Chemistry: Chiral Methods

Laboratories developing or validating chiral separation or detection methods can utilize Phthiobuzone as a model compound. Its well-characterized racemate and the availability of pure enantiomers with defined electronic circular dichroism (ECD) spectra [4] make it an ideal standard for calibrating chiral HPLC systems, validating ECD instruments, or studying the chiroptical properties of bis(thiosemicarbazones).

Dermatology: Topical Antiviral Formulation

Formulation scientists developing new topical antiviral creams, gels, or liniments can use Phthiobuzone as a comparator or active pharmaceutical ingredient (API). Its defined clinical use as a second-line therapy in 3% cream and 0.25-0.5% liniment formulations [5] provides a clear target product profile for new formulations aiming to improve upon its broad-spectrum activity or tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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